molecular formula C43H40N8O10 B10855503 MS159

MS159

Número de catálogo: B10855503
Peso molecular: 828.8 g/mol
Clave InChI: OBZWKPGPTCBYOS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Conceptual Framework of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are a novel class of chemical tools and potential drugs designed to selectively remove specific unwanted proteins from cells. irbbarcelona.orgwikipedia.org Unlike traditional inhibitors that function by occupying a protein's active site, PROTACs act as a bridge to induce the degradation of the entire target protein. irbbarcelona.orgnih.gov

The core principle of PROTAC technology is to induce proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, an enzyme involved in protein disposal. researchgate.netfrontiersin.org PROTACs are heterobifunctional molecules that achieve this by simultaneously binding to both the POI and the E3 ligase, forming a ternary complex. nih.govirbbarcelona.orgfaseb.org This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the target protein. researchgate.netnih.gov The target protein is tagged with a polyubiquitin (B1169507) chain, which acts as a signal for its recognition and subsequent destruction by the proteasome, the cell's protein degradation machinery. portlandpress.comresearchgate.net A key feature of this process is its catalytic nature; once the target protein is degraded, the PROTAC molecule is released and can engage another target protein, allowing for sustained degradation at sub-stoichiometric concentrations. portlandpress.comnih.govnih.gov

PROTACs are modular molecules composed of three distinct chemical components. nih.govresearchgate.netmedchemexpress.com

A ligand for the Protein of Interest (POI): This "warhead" is a molecule designed to specifically bind to the target protein intended for degradation. nih.govyoutube.com

A ligand for an E3 Ubiquitin Ligase: This component recruits a specific E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). frontiersin.orgnih.gov

A Linker: This chemical chain connects the POI ligand and the E3 ligase ligand. nih.govbohrium.com The linker's length and chemical properties are crucial for the proper formation and stability of the ternary complex. nih.gov

The PROTAC MS159, for example, connects the selective NSD2-PWWP1 antagonist UNC6934 (as the POI ligand) to a ligand for the CRBN E3 ligase. nih.gov

PROTAC technology fundamentally relies on hijacking the cell's native Ubiquitin-Proteasome System (UPS). nih.govrsc.orgnih.gov The UPS is a critical pathway for regulated protein degradation in eukaryotic cells. The process begins when a PROTAC molecule facilitates the formation of the POI-PROTAC-E3 ligase ternary complex. nih.govnih.gov This proximity enables the E3 ligase to catalyze the attachment of multiple ubiquitin molecules to the target protein. frontiersin.orgnih.gov This polyubiquitination marks the protein for destruction by the 26S proteasome, a large protein complex that breaks down ubiquitinated proteins into smaller peptides. nih.govresearchgate.net The degradation of NSD2 induced by this compound has been shown to be dependent on both the proteasome and the CRBN E3 ligase, confirming its mechanism of action within the UPS framework. nih.govprobechem.commedchemexpress.eu

Biological Significance of Nuclear Receptor Binding SET Domain Protein 2 (NSD2)

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET, is a protein that plays a crucial role in gene regulation. storymd.comnih.govhmdb.ca Its overexpression or mutation is associated with the development and progression of several human diseases, including cancers like multiple myeloma and pediatric acute lymphoblastic leukemia. dovepress.comacs.orgnih.gov

NSD2 is an enzyme known as a histone lysine (B10760008) methyltransferase (HKMTase). researchgate.netresearchgate.netnih.gov Histone methyltransferases are enzymes that add methyl groups to lysine and arginine residues of histone proteins, which are the core components of chromatin. nih.gov This process of histone methylation is a key epigenetic modification that alters chromatin structure and regulates gene expression without changing the underlying DNA sequence. storymd.comnih.gov NSD2 specifically belongs to the NSD family of methyltransferases, which are important for maintaining chromatin integrity. nih.govresearchgate.net The aberrant activity of NSD2 is linked to oncogenesis, making it a promising therapeutic target. researchgate.netresearchgate.netguidetopharmacology.org

The primary enzymatic function of NSD2 is to catalyze the di-methylation of histone H3 at lysine 36 (H3K36me2). dovepress.comnih.govguidetopharmacology.orgelsevierpure.com This specific epigenetic mark is generally associated with actively transcribed gene regions. nih.govnih.gov By adding two methyl groups to H3K36, NSD2 influences the transcriptional landscape of the cell. elsevierpure.com In diseases like t(4;14)-positive multiple myeloma, the overexpression of NSD2 leads to a global increase and redistribution of the H3K36me2 mark. elsevierpure.com This aberrant epigenetic programming is believed to activate oncogenes and contribute to the development of cancer. dovepress.comelsevierpure.com Therefore, by targeting NSD2 for degradation with molecules like this compound, the aim is to reverse these pathological epigenetic changes. nih.gov

Research Findings on this compound

This compound has been identified as a first-in-class degrader of NSD2. Its efficacy has been demonstrated in various cell lines, showing concentration- and time-dependent degradation of the NSD2 protein.

Parameter Value Cell Line Conditions Reference
DC₅₀ 5.2 µM293FT48-hour treatment nih.govnih.govacs.org
Dₘₐₓ >90%293FT48-hour treatment nih.gov
Binding Affinity (Kd) 1.1 µMN/A (for NSD2-PWWP1 domain)In vitro assay medchemexpress.com

Table 1: Degradation and Binding Metrics for this compound

The mechanism of action for this compound has been confirmed to be dependent on the ubiquitin-proteasome system. Experiments have shown that its degradation activity can be reversed by co-treatment with specific inhibitors.

Compound Effect on this compound-mediated NSD2 Degradation Mechanism Reference
Pomalidomide (B1683931) Rescued/Reversed DegradationCompetes for CRBN E3 ligase binding nih.gov
MG132 Rescued/Reversed DegradationProteasome inhibitor nih.gov
MLN4924 Rescued/Reversed DegradationNeddylation inhibitor (inhibits cullin-RING ligase activity) nih.gov
UNC6934 Rescued/Reversed DegradationCompetes for NSD2 binding nih.gov

Table 2: Mechanistic Validation of this compound Activity

Pathophysiological Roles of NSD2 in Human Malignancies

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET, is a histone methyltransferase that primarily catalyzes the mono- and dimethylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2). nih.govnih.gov This epigenetic modification plays a crucial role in regulating chromatin structure and gene expression. nih.gov Aberrant NSD2 activity, resulting from overexpression, amplification, or mutation, is a significant driver in the pathogenesis of several hematological malignancies and solid tumors. nih.govdovepress.com

NSD2 in Multiple Myeloma (MM)

A hallmark of a high-risk subtype of multiple myeloma is the t(4;14) chromosomal translocation, which is present in approximately 15-20% of MM patients. nih.govoncotarget.com This translocation places the NSD2 gene under the control of the potent immunoglobulin heavy chain (IgH) enhancer, leading to its significant overexpression. nih.govoncotarget.com

The resulting high levels of NSD2 cause a global increase in H3K36me2, which in turn leads to a decrease in the repressive H3K27me3 mark. nih.govmdpi.com This large-scale epigenetic reprogramming alters gene expression patterns, aberrantly activating genes involved in crucial cellular processes such as:

Cell growth and proliferation nih.govmdpi.com

Cellular adhesion oncotarget.commdpi.com

DNA damage response nih.gov

Studies have shown that NSD2 overexpression is not just a bystander effect but a key oncogenic event in t(4;14) myeloma. oncotarget.comoncotarget.com It is critical for maintaining the cancer cell's identity as a plasma cell. oncotarget.comoncotarget.com For instance, active NSD2 helps maintain the expression of cell surface markers like CD38, a classical marker for plasma cells. oncotarget.com When NSD2 is turned off, these markers are reduced, and the cells appear more immature. oncotarget.comoncotarget.com This suggests that NSD2 helps sustain the malignant phenotype, contributing to tumor growth and survival. oncotarget.com Furthermore, some myeloma patients harbor a gain-of-function E1099K point mutation, which enhances NSD2's enzymatic activity and contributes to the disease. nih.gov

NSD2 in Acute Lymphoblastic Leukemia (ALL)

In pediatric acute lymphoblastic leukemia, a recurrent gain-of-function mutation, p.Glu1099Lys (E1099K), in the catalytic SET domain of NSD2 has been identified. nih.govnih.gov This mutation is found in a significant portion of relapsed ALL cases, particularly in those with the t(12;21) ETV6-RUNX1 translocation. nih.govbiorxiv.org The E1099K mutation increases the catalytic efficiency of NSD2, leading to hyperactivation and a global increase in H3K36me2 levels. nih.govbiorxiv.org

This epigenetic alteration has several profound consequences for ALL cells:

Enhanced Cell Growth: NSD2E1099K mutant cells exhibit increased proliferation, clonogenicity, and migration. ashpublications.org

Drug Resistance: A key finding is that the NSD2E1099K mutation drives resistance to glucocorticoids, a cornerstone of ALL therapy. ashpublications.org This resistance is linked to the failure of mutant cells to activate pro-apoptotic genes in response to treatment. ashpublications.org

Aberrant Gene Expression: The mutation induces a unique gene expression signature, including the activation of neural genes not typically found in hematopoietic tissues, which may contribute to central nervous system (CNS) tropism. ashpublications.org

3D Chromatin Reorganization: The NSD2 E1099K mutation plays a critical role in maintaining the "A" compartments of the 3D genome, which are associated with active transcription, thereby driving oncogenic gene expression programs. biorxiv.org

Knockdown of NSD2 has been shown to selectively inhibit the proliferation of NSD2-mutant ALL cell lines, highlighting it as a promising therapeutic target. nih.gov

NSD2 in Other Malignancies

Beyond hematological cancers, NSD2 dysregulation is implicated in a wide range of solid tumors. Overexpression of NSD2 mRNA and/or protein has been linked to poor clinical outcomes in numerous cancers. nih.govdovepress.com

Cancer TypeRole of NSD2Associated OutcomesCitations
Lung Cancer Overexpression is common, particularly in lung squamous cell carcinoma. NSD2 inhibition can disrupt RAS-mediated oncogenic programs.Poor prognosis, rapid tumor progression. nih.govmdpi.comresearchgate.net
Prostate Cancer High expression of NSD2.Associated with poor clinical outcomes. nih.govbioworld.com
Breast Cancer NSD2 is amplified and dysregulated.Linked to poor prognosis. nih.gov
Colorectal Cancer High expression of NSD2 mRNA and protein.Correlates with poor clinical outcomes. nih.gov
Gastric Cancer Overexpression found in a high percentage of patients. bioworld.com
Renal Cell Carcinoma High expression in clear cell renal cell carcinoma (ccRCC).Linked to poor prognosis. nih.gov
Osteosarcoma High expression associated with cisplatin (B142131) resistance. nih.gov
Mantle Cell Lymphoma Activating mutations (E1099K, T1150A) are found, especially in relapsed cases.Increased tumor growth, decreased apoptosis. nih.govashpublications.org

The overexpression of NSD2 in these solid tumors often promotes cell proliferation, migration, invasion, and the epithelial-mesenchymal transition (EMT), indicating a broad carcinogenic role. medchemexpress.eu

Propiedades

Fórmula molecular

C43H40N8O10

Peso molecular

828.8 g/mol

Nombre IUPAC

N-cyclopropyl-N-[[4-[[5-[3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]propoxy]pyridin-2-yl]carbamoyl]phenyl]methyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide

InChI

InChI=1S/C43H40N8O10/c52-35-16-14-32(40(56)49-35)51-42(58)29-3-1-4-31(38(29)43(51)59)45-21-36(53)44-17-2-18-60-28-12-15-34(46-20-28)48-39(55)25-7-5-24(6-8-25)22-50(27-10-11-27)41(57)26-9-13-30-33(19-26)61-23-37(54)47-30/h1,3-9,12-13,15,19-20,27,32,45H,2,10-11,14,16-18,21-23H2,(H,44,53)(H,47,54)(H,46,48,55)(H,49,52,56)

Clave InChI

OBZWKPGPTCBYOS-UHFFFAOYSA-N

SMILES canónico

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)OCCCNC(=O)CNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C(=O)C7=CC8=C(C=C7)NC(=O)CO8

Origen del producto

United States

Preclinical Discovery and Rational Design of Nsd2 Protac Ms159

Strategic Imperatives for NSD2 Degradation

The pursuit of a degradation-based strategy for NSD2 was born out of the limitations of traditional inhibitory approaches and the inherent advantages offered by targeted protein degradation.

NSD2, a histone lysine (B10760008) methyltransferase, is implicated in various cancers, including multiple myeloma, due to overexpression or gain-of-function mutations. nih.govnih.gov Initial therapeutic strategies focused on developing small-molecule inhibitors targeting either the catalytic SET domain or the PWWP1 chromatin-reader domain. nih.govbohrium.com However, these efforts were met with significant challenges.

Existing inhibitors targeting these domains have demonstrated low activity or poor selectivity. nih.govacs.org A primary deficiency of this approach is that targeting one domain fails to neutralize the other functions of the multidomain NSD2 protein. acs.orgresearchgate.net For instance, inhibiting the catalytic SET domain does not affect the protein's chromatin binding functions, which are mediated by its PWWP and PHD domains. acs.orgnih.gov Consequently, these catalytic inhibitors have been largely ineffective at suppressing the proliferation of cancer cells that depend on NSD2. nih.govnih.gov The high degree of conservation among the SET domains of various histone methyltransferases also presents a substantial hurdle to developing highly selective inhibitors. nih.gov

Targeted protein degradation using PROTACs emerged as a superior strategy to overcome the shortcomings of catalytic inhibition. nih.gov PROTACs are heterobifunctional molecules that link a target protein to an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.govnih.gov

This approach offers several conceptual advantages for targeting NSD2:

Comprehensive Target Suppression: Unlike inhibitors that only block a specific function, a PROTAC degrader can eliminate the entire protein, thereby abolishing all of its functions, including both catalytic and non-catalytic scaffolding activities. nih.govacs.orgnih.gov This ensures the complete removal of NSD2's chromatin-related activities, a feat unachievable with catalytic inhibitors. researchgate.net

Overcoming Resistance: Targeted degradation can potentially overcome resistance mechanisms that arise from mutations in the inhibitor binding site. nih.gov

Sustained Pharmacological Effect: By inducing degradation, PROTACs can provide a more sustained suppression of the target protein's activity compared to traditional inhibitors that rely on continuous binding. nih.gov

Potential for Lower Doses: The catalytic nature of PROTAC action, where one molecule can induce the degradation of multiple target proteins, may allow for efficacy at lower doses, potentially reducing off-target effects. nih.govnih.gov

The development of an NSD2 PROTAC was envisioned to temporally remove not only the chromatin binding function of NSD2 but also its methyltransferase activity and any other functions, providing a more effective therapeutic tool. nih.gov

Rational Design and Synthetic Routes for MS159

The design of this compound was a rational, structure-guided process involving the careful selection of its constituent parts: a ligand for the protein of interest (NSD2), a recruiting moiety for an E3 ligase, and an optimized chemical linker to connect them.

For the NSD2-binding component of the PROTAC, researchers selected UNC6934. nih.gov UNC6934 is a potent and selective chemical probe that targets the N-terminal PWWP1 domain of NSD2. nih.govthesgc.orgselleckchem.com This domain is crucial for recognizing the H3K36me2 histone mark and tethering NSD2 to chromatin. thesgc.orgselleckchem.com UNC6934 was shown to effectively bind the NSD2-PWWP1 domain and disrupt its interaction with nucleosomes. thesgc.orgselleckchem.comaxonmedchem.com Although UNC6934 itself is not effective at inhibiting cancer cell growth, its validated and selective engagement of NSD2 in cells made it an ideal starting point for a PROTAC. nih.govnih.gov

Crucially, structural studies of a similar ligand bound to the NSD2-PWWP1 domain revealed a solvent-exposed pyrimidine (B1678525) ring, which provided a suitable attachment point for the linker without disrupting binding to NSD2. acs.org

To induce degradation, the NSD2 ligand had to be connected to a recruiter for an E3 ubiquitin ligase. For this compound, a ligand for the Cereblon (CRBN) E3 ligase was chosen. nih.govprobechem.com CRBN is a well-characterized substrate receptor for the CUL4 E3 ubiquitin ligase complex. nih.gov Ligands based on immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and pomalidomide (B1683931) are widely used in PROTAC design because of their proven ability to recruit CRBN and their favorable pharmacological properties. nih.govnih.govwisc.edu By integrating a CRBN-recruiting moiety, the resulting PROTAC, this compound, was designed to bring NSD2 into close proximity with the CRBN E3 ligase complex, thereby tagging it for proteasomal degradation. nih.govnih.gov The degradation of NSD2 by this compound was subsequently confirmed to be dependent on both CRBN and the proteasome. nih.govnih.govprobechem.com

The final component of a PROTAC is the linker, which connects the POI ligand to the E3 ligase ligand. The linker's length, composition, and attachment points are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govwisc.edu The discovery of this compound was the result of a brief structure-activity relationship (SAR) study where different linkers were likely evaluated. nih.gov

While specific SAR data for the this compound series is not extensively published, the general principles of PROTAC design guided its optimization. nih.govnih.govnih.gov The goal is to find a linker that optimally orients the two proteins to facilitate the transfer of ubiquitin. nih.govresearchgate.net If a linker is too short, it can cause steric clashes between the proteins; if it is too long, it may not effectively induce the proximity required for ternary complex formation. wisc.edu The SAR for this compound involved synthesizing and testing variants to identify the chemical structure that most effectively induced the degradation of NSD2. nih.gov This process led to the identification of this compound, which connects UNC6934 to the CRBN ligand and was found to effectively degrade NSD2 in a concentration- and time-dependent manner. nih.govmedchemexpress.com The resulting compound was more effective at inhibiting the growth of multiple myeloma cells than the parent NSD2 binder, UNC6934, alone. nih.govnih.gov

Molecular and Cellular Mechanisms of Nsd2 Protac Ms159 Induced Degradation

Formation and Stabilization of the NSD2-MS159-CRBN Ternary Complex

The foundational event in the mechanism of action of MS159 is the formation of a ternary complex, which comprises the target protein (NSD2), the PROTAC (this compound), and the E3 ligase (CRBN). nih.govnih.govnih.gov This process is a critical step for initiating the degradation cascade. promega.com this compound acts as a molecular bridge, simultaneously binding to both NSD2 and CRBN, thereby bringing them into close proximity. nih.gov The formation of this non-native cellular complex is essential for the subsequent ubiquitination of the target protein. nih.govnih.gov

The crucial role of this ternary complex is demonstrated by experiments using control compounds and genetic knockouts. A control compound, MS159N2, which has a diminished ability to bind NSD2, fails to induce its degradation. nih.gov Similarly, another control, MS159N1, with reduced binding to CRBN, is also ineffective. nih.gov Furthermore, in 293FT cells where CRBN has been knocked out using CRISPR-Cas9, this compound is unable to degrade NSD2. nih.govnih.gov These findings collectively confirm that the formation of the NSD2-MS159-CRBN ternary complex is an indispensable first step for the degrader's activity. nih.govnih.gov The stability of this complex is sufficient to allow for the efficient transfer of ubiquitin to NSD2, as evidenced by the effective degradation observed. nih.gov

Ubiquitination Dynamics of NSD2 Mediated by this compound

Following the formation of the ternary complex, this compound facilitates the ubiquitination of NSD2, a process that marks the protein for destruction. This is a key function of the ubiquitin-proteasome system (UPS) that this compound co-opts. nih.govmedchemexpress.com

The recruitment of the CRBN E3 ligase to NSD2 initiates a cascade of enzymatic reactions. The process begins with the activation of ubiquitin by a ubiquitin-activating enzyme (E1). The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). The E3 ligase, CRBN, in the context of the ternary complex, acts as a substrate recognition component of a larger Cullin-RING E3 ligase complex. nih.gov This complex accepts the ubiquitin from the E2 enzyme and catalyzes its transfer to the target protein, NSD2. The dependence of this compound's activity on a functional Cullin-RING ligase system is confirmed by experiments showing that MLN4924, an inhibitor of the NEDD8-activating enzyme which is required for Cullin E3 ligase activity, blocks NSD2 degradation. nih.gov

26S Proteasome-Mediated Degradation of Polyubiquitinated NSD2

Once NSD2 is tagged with a polyubiquitin (B1169507) chain, it is recognized and targeted by the 26S proteasome for degradation. nih.govnih.gov The 26S proteasome is a large, multi-subunit protein complex responsible for degrading unwanted or misfolded proteins, thereby maintaining cellular protein homeostasis. mdpi.comthebiogrid.org The polyubiquitinated NSD2 is shuttled to the proteasome, where it is unfolded and cleaved into small peptides, effectively eliminating the protein from the cell. nih.gov

The direct involvement of the proteasome in this compound-mediated NSD2 degradation has been experimentally verified. nih.govnih.govprobechem.com When cells are co-treated with this compound and MG132, a potent proteasome inhibitor, the degradation of NSD2 is blocked. nih.gov This demonstrates that the final step in the mechanism of action of this compound is the destruction of the polyubiquitinated target protein by the 26S proteasome. nih.govnih.gov

Kinetic and Concentration-Dependent Degradation Profile of NSD2 by this compound

The degradation of NSD2 by this compound is both time- and concentration-dependent. nih.govmedchemexpress.commedchemexpress.eu In studies using 293FT cells, this compound was shown to reduce NSD2 protein levels in a manner that correlates with increasing concentrations of the compound. nih.gov After a 48-hour treatment period, the half-maximal degradation concentration (DC₅₀) was determined to be 5.2 ± 0.9 μM, with a maximum degradation (Dₘₐₓ) of over 82%. nih.govnih.gov

The kinetics of degradation were evaluated by treating 293FT cells with 5 μM of this compound over a 72-hour period. nih.gov The results showed that some degradation of NSD2 was observable as early as 36 hours, with significant degradation occurring at 48 hours. The maximum degradation effect was reached at 72 hours, indicating a relatively slow but effective degradation profile for this specific PROTAC. nih.govnih.gov

Table 1: Degradation Parameters of this compound against NSD2 in 293FT Cells This table is interactive. You can sort and filter the data.

Parameter Value Treatment Duration Cell Line
DC₅₀ 5.2 ± 0.9 μM 48 hours 293FT

| Dₘₐₓ | > 82% | 48 hours | 293FT |

Table 2: Time Course of NSD2 Degradation by this compound (5 μM) This table is interactive. You can sort and filter the data.

Time Point Observed NSD2 Degradation Cell Line
36 hours Some degradation 293FT
48 hours Significant degradation 293FT

| 72 hours | Maximum degradation | 293FT |

Reversibility of this compound-Induced NSD2 Degradation

An important characteristic of this compound's activity is its reversibility. nih.govmedchemexpress.commedchemexpress.eu Washout experiments have been conducted to determine if the degradation of NSD2 is permanent or if protein levels can recover after the removal of the compound. nih.gov In these studies, 293FT cells were treated with 5 μM of this compound for 48 to 72 hours to achieve significant NSD2 degradation. nih.gov Subsequently, the compound was washed out, and the cells were cultured in a fresh, compound-free medium. nih.gov

The results showed that NSD2 protein levels began to slowly and gradually recover 12 and 24 hours after the washout. nih.gov Full recovery of the NSD2 protein level was observed after 48 hours. nih.gov This indicates that the degradation of NSD2 mediated by this compound is not a permanent change and that continuous exposure to the PROTAC is necessary to maintain the suppression of the target protein. nih.gov

Table 3: Mentioned Compounds

Compound Name Description
This compound A first-in-class NSD2 PROTAC degrader that recruits the CRBN E3 ligase. nih.gov
UNC6934 A selective antagonist of the NSD2-PWWP1 domain, used as the NSD2-binding warhead for this compound. nih.govnih.gov
Pomalidomide (B1683931) A CRBN E3 ligase ligand. nih.gov
MG132 A proteasome inhibitor used to confirm proteasome-dependent degradation. nih.gov
MLN4924 A neddylation inhibitor used to confirm the role of the Cullin-RING ligase complex. nih.gov
MS159N1 A control compound structurally similar to this compound but with diminished binding to CRBN. nih.gov
MS159N2 A control compound structurally similar to this compound but with diminished binding to NSD2. nih.gov
IKZF1 (Ikaros) A CRBN neosubstrate that is also degraded by this compound. nih.govnih.gov
IKZF3 (Aiolos) A CRBN neosubstrate that is also degraded by this compound. nih.govnih.gov
GSPT1 A known CRBN neosubstrate that is not degraded by this compound. nih.govnih.gov
NSD2 Nuclear Receptor Binding SET Domain Protein 2, the target protein for this compound-mediated degradation. nih.gov

| CRBN | Cereblon, the E3 ligase recruited by this compound. nih.gov |

Biological Efficacy and Phenotypic Consequences of Nsd2 Protac Ms159

Impact on NSD2 Protein Abundance in Cellular Contexts

MS159 effectively induces the degradation of the NSD2 protein in a manner that is dependent on concentration, time, the presence of the CRBN E3 ligase, and the proteasome system. nih.govnih.gov This targeted degradation also extends to CRBN neo-substrates such as IKZF1 and IKZF3, while not affecting others like GSPT1. probechem.comnih.gov

The degradation of NSD2 by this compound is directly correlated with the concentration of the compound. nih.gov In studies using 293FT cells, treatment with this compound for 48 hours resulted in a concentration-dependent reduction in NSD2 protein levels. nih.govmedchemexpress.com The compound demonstrated effective degradation at concentrations of 2.5 µM and 10 µM without exhibiting a "hook effect," a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. nih.gov The potency of this degradation has been quantified, establishing a clear dose-response relationship. nih.gov

Table 1: Dose-Response Data for this compound-Induced NSD2 Degradation in 293FT Cells (48h Treatment)

Parameter Value Cell Line Reference
DC₅₀ 5.2 ± 0.9 µM 293FT nih.govmedchemexpress.com

| Dₘₐₓ | > 82% | 293FT | nih.gov |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

The kinetics of NSD2 degradation induced by this compound have been characterized through time-course studies. nih.gov In 293FT cells treated with a 5 µM concentration of this compound, the degradation of the NSD2 protein was observed to be time-dependent. nih.gov Initial signs of degradation appeared after 36 hours of treatment, with a more pronounced effect at 48 hours and reaching maximum degradation at 72 hours. nih.gov This induced degradation has also been noted as being reversible. medchemexpress.com

Table 2: Time-Course of NSD2 Degradation with 5 µM this compound in 293FT Cells

Time Point Observation Reference
0 - 24h No significant degradation observed nih.gov
36h Initial degradation detected nih.gov
48h Significant degradation nih.gov

| 72h | Maximum degradation effect | nih.gov |

Epigenetic Consequences of NSD2 Degradation by this compound

NSD2 is a protein lysine (B10760008) methyltransferase that primarily catalyzes the mono- and dimethylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2). nih.govnih.gov The altered expression of NSD2 can significantly impact the global histone methylation landscape and chromatin organization. mdpi.com

The primary epigenetic function of NSD2 is the deposition of the H3K36me2 mark. nih.govbioworld.com Hyperactivity of NSD2, as seen in certain cancers, leads to a global increase in H3K36me2 levels. mdpi.com Conversely, the degradation of NSD2 is expected to decrease these levels. nih.gov Studies on NSD2 depletion have shown that it leads to a proportional reduction in H3K36me2 signals across the genome. nih.gov This reduction in H3K36me2 is often accompanied by an increase in the repressive H3K27me3 mark, as the two are mutually antagonistic. mdpi.comnih.gov Therefore, the degradation of NSD2 by this compound directly reverses the primary epigenetic modification associated with the enzyme's function, leading to a decrease in global H3K36me2 levels.

Cellular Anti-Proliferative and Apoptotic Efficacy

The degradation of NSD2 by this compound has significant consequences for the viability of cancer cells that depend on this protein. nih.gov This is particularly relevant in multiple myeloma (MM), where NSD2 overexpression is a frequent oncogenic driver. nih.govacs.org

This compound has demonstrated potent anti-proliferative effects in multiple myeloma cell lines. nih.govmedchemexpress.com The growth of MM cell lines such as KMS11 and H929 is known to be dependent on NSD2. nih.govnih.gov In comparative studies, the growth inhibition caused by this compound treatment largely mirrors the effects of directly silencing the NSD2 gene via shRNA. nih.gov Treatment with this compound at a concentration of 2.5 µM for 8 days effectively suppressed the growth of both KMS11 and H929 cells. nih.govmedchemexpress.com Notably, the anti-proliferative effect of the PROTAC degrader this compound was found to be much more effective than that of its parent NSD2-binding molecule, UNC6934, highlighting the therapeutic advantage of degradation over simple inhibition. nih.govnih.gov

Table 3: Anti-Proliferative Effects of this compound in Multiple Myeloma Cell Lines

Cell Line Compound Concentration Duration Effect Reference
KMS11 This compound 2.5 µM 8 days Effective growth inhibition nih.govmedchemexpress.com

| H929 | this compound | 2.5 µM | 8 days | Effective growth inhibition | nih.govmedchemexpress.com |

Table of Mentioned Compounds

Compound Name Description
This compound A first-in-class NSD2 PROTAC degrader.
NSD2 Nuclear Receptor Binding SET Domain Protein 2, a histone methyltransferase.
UNC6934 A selective NSD2-PWWP1 antagonist used as a component of this compound.
IKZF1 Ikaros Family Zinc Finger 1, a CRBN neo-substrate degraded by this compound.
IKZF3 Ikaros Family Zinc Finger 3 (Aiolos), a CRBN neo-substrate degraded by this compound.
GSPT1 G1 to S Phase Transition 1, a protein not degraded by this compound.
Pomalidomide (B1683931) A CRBN E3 ligase ligand used as a component of this compound.

| CRBN | Cereblon, an E3 ubiquitin ligase component recruited by this compound. |

Suppression of Malignancy in Triple-Negative Breast Cancer (TNBC) Models

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype with limited targeted treatment options. The overexpression of NSD2 has been identified as a significant driver of TNBC metastasis. Pharmacological inhibition of NSD2 with this compound has demonstrated considerable efficacy in suppressing the malignant characteristics of TNBC in preclinical models.

In vivo studies using a xenograft model derived from MDA-MB-231 TNBC cells have shown that treatment with this compound leads to a reduction in tumor growth. researchgate.net Furthermore, the administration of this compound has been observed to significantly decrease the metastatic potential of TNBC cells. researchgate.net This is evidenced by a reduction in the number of metastatic lesions in animal models. The mechanism behind this suppression of malignancy is linked to the compound's ability to modulate key cellular processes involved in cancer progression.

Table 1: Effect of this compound on TNBC Xenograft Tumor Growth and Metastasis

Treatment Group Average Tumor Volume Reduction Reduction in Metastatic Nodules Proliferation Marker (Ki-67) Expression
Vehicle (Control) Baseline Baseline High
This compound Significant reduction observed Significant decrease in number Striking decrease

Data is a qualitative summary from a study on MDA-MB-231 cell-derived xenograft model. researchgate.net

Effects on Acute Lymphoblastic Leukemia (ALL) Cells with NSD2 Gain-of-Function Mutations

Recurrent gain-of-function mutations in the NSD2 gene, such as the E1099K mutation, are found in a subset of pediatric acute lymphoblastic leukemia (ALL) cases and are associated with a poorer prognosis. nih.govnih.gov These mutations enhance the catalytic activity of NSD2, leading to aberrant gene expression that drives leukemogenesis. nih.govasco.org

Targeting NSD2 in these specific ALL subtypes presents a promising therapeutic strategy. While direct data on this compound in ALL cell lines with NSD2 gain-of-function mutations is emerging, studies on the genetic knockdown of NSD2 in such cells have shown a significant decrease in cell proliferation and colony-forming ability. nih.govnih.gov For instance, knockdown of NSD2 in the RCH-ACV ALL cell line, which harbors an NSD2 gain-of-function mutation, resulted in reduced proliferation. nih.gov Furthermore, a different NSD2 PROTAC degrader, LLC0424, has been shown to inhibit the growth of ALL cell lines with NSD2 mutations and downregulate the H3K36me2 mark, a product of NSD2's enzymatic activity. nih.govnih.gov These findings strongly suggest that an NSD2-targeting PROTAC like this compound would have a significant inhibitory effect on the proliferation of ALL cells harboring these specific mutations.

Table 2: Proliferation Effects of Targeting NSD2 in ALL Cell Lines with Gain-of-Function Mutations

Cell Line Method of NSD2 Targeting Effect on Proliferation
RCH-ACV NSD2 Knockdown Decreased proliferation and colony formation nih.gov
SEM NSD2 Knockdown Decreased proliferation nih.gov
RS4;11 NSD2 Knockdown Decreased proliferation nih.gov
SEM & RPMI-8402 LLC0424 (NSD2 PROTAC) Growth inhibition and H3K36me2 downregulation nih.govnih.gov

This table summarizes findings from studies on targeting NSD2 in ALL cell lines with gain-of-function mutations. While not all data is specific to this compound, it provides a strong rationale for its potential efficacy.

Modulation of Disease-Relevant Signaling Pathways

The anti-cancer effects of this compound are rooted in its ability to modulate critical signaling pathways that are hijacked by cancer cells to promote their survival and proliferation.

Regulation of ULK1-dependent Autophagy in TNBC Progression

Autophagy, a cellular recycling process, plays a complex role in cancer. In TNBC, NSD2 has been identified as a key epigenetic regulator that promotes tumor progression by activating ULK1-dependent autophagy. researchgate.net ULK1 (Unc-51 like autophagy activating kinase 1) is a critical initiator of the autophagy process. researchgate.net

Research has shown that NSD2-mediated dimethylation of histone H3 at lysine 36 (H3K36me2) directly activates the transcription of the ULK1 gene in TNBC cells. researchgate.net This leads to increased autophagic flux, which helps the cancer cells survive and metastasize. researchgate.net Pharmacological inhibition of NSD2 with this compound has been shown to significantly suppress this ULK1-dependent autophagy in TNBC. researchgate.net This is achieved by reducing the levels of NSD2, which in turn decreases the activating H3K36me2 mark on the ULK1 gene promoter, leading to its transcriptional repression. The subsequent decrease in ULK1 levels and activity disrupts the autophagy process, contributing to the suppression of TNBC growth and metastasis. researchgate.net

Table 3: Impact of this compound on the NSD2-ULK1 Autophagy Axis in TNBC

Treatment NSD2 Protein Levels H3K36me2 at ULK1 Promoter ULK1 Transcription Autophagic Flux
Control High High Activated Increased
This compound Significantly Reduced Reduced Suppressed Suppressed

This table provides a qualitative summary of the mechanistic effects of this compound on the NSD2-ULK1 signaling pathway in TNBC models. researchgate.net

Influence on Cell Proliferation Markers and Transcriptional Output

The degradation of NSD2 by this compound has a direct impact on the proliferative capacity of cancer cells. This is reflected in the reduced expression of cell proliferation markers such as Ki-67. researchgate.netnih.gov In TNBC xenograft models, tumors treated with this compound exhibited a marked decrease in Ki-67 staining, indicating a lower rate of cell division. researchgate.net

Beyond its effect on individual proliferation markers, the depletion of NSD2 by this compound is expected to have a broader impact on the transcriptional landscape of cancer cells. NSD2 is a histone methyltransferase that plays a crucial role in regulating gene expression. Its primary function is to catalyze the dimethylation of H3K36, an epigenetic mark generally associated with active transcription. asco.org Therefore, the degradation of NSD2 would lead to a global reduction in H3K36me2 levels, altering the expression of a wide array of genes.

Studies involving the knockdown of NSD2 in ALL cells have demonstrated significant changes in transcriptional output, as revealed by RNA sequencing (RNA-seq) and Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq). nih.gov These analyses have shown that NSD2 depletion leads to both up- and downregulation of a multitude of genes, affecting various cellular pathways. nih.gov While specific RNA-seq data for this compound-treated TNBC cells is still forthcoming in publicly available literature, the established mechanism of action of this compound as an NSD2 degrader strongly suggests that it would induce widespread transcriptional reprogramming, contributing to its anti-cancer effects.

Molecular Target Engagement and Degradation Specificity of Nsd2 Protac Ms159

Affinity of MS159 for the NSD2-PWWP1 Structural Domain

This compound was engineered by linking a high-affinity ligand for the NSD2-PWWP1 domain with a recruiter for the Cereblon (CRBN) E3 ligase. nih.gov The NSD2-binding component of this compound is derived from UNC6934, a potent and selective antagonist of the NSD2-PWWP1 domain. nih.govnih.gov The affinity of this compound and its parent compound for the NSD2-PWWP1 domain has been quantified using biophysical assays such as Isothermal Titration Calorimetry (ITC).

The binding affinity of this compound for the NSD2-PWWP1 domain was determined to be in the low micromolar range. Specifically, ITC assays revealed a dissociation constant (Kd) of 1.1 ± 0.4 μM for this compound. nih.gov This affinity is comparable to that of its parent ligand, UNC6934 (referred to as compound 14 in the study), which exhibited a Kd of 0.5 ± 0.3 μM. nih.gov The structural design of the ligand is crucial for this interaction; for instance, replacing the cyclopropyl (B3062369) group with a less suitable isopropyl group significantly diminishes binding to the NSD2-PWWP1 domain. nih.gov

CompoundTarget DomainBinding Affinity (Kd)Assay Method
This compound (Compound 16)NSD2-PWWP11.1 ± 0.4 μMITC
UNC6934 (Compound 14)NSD2-PWWP10.5 ± 0.3 μMITC
MS159N1 (Negative Control)NSD2-PWWP10.9 ± 0.3 μMITC

E3 Ligase Recruitment Specificity: CRBN Dependency

This compound functions as a PROTAC by hijacking the cell's ubiquitin-proteasome system. It achieves this by forming a ternary complex between its target protein (NSD2) and an E3 ubiquitin ligase. This compound was specifically designed to recruit the Cereblon (CRBN) E3 ligase, a component of the CRL4^CRBN^ complex. nih.govresearchgate.net The CRBN-recruiting moiety of this compound is pomalidomide (B1683931), a well-characterized immunomodulatory drug (IMiD) that binds directly to CRBN. nih.govnih.gov

The degradation of NSD2 by this compound is strictly dependent on the recruitment of CRBN. To demonstrate this, a structurally similar negative control, MS159N1, was synthesized. nih.gov In MS159N1, a methyl group was added to the glutarimide (B196013) part of the pomalidomide moiety, a modification known to abrogate binding to CRBN. nih.gov Studies showed that while this compound effectively degraded NSD2, MS159N1 failed to do so, confirming that the degradation mechanism is CRBN-dependent. nih.gov

Degradation Profile of CRBN Neo-Substrates

The recruitment of CRBN by IMiD-based compounds is known to induce the degradation of not only the intended PROTAC target but also a set of "neo-substrates" that are naturally targeted by the CRBN-IMiD complex. broadinstitute.orgnih.gov The degradation profile of these neo-substrates is a critical aspect of the specificity of any CRBN-recruiting PROTAC.

Research has confirmed that this compound induces the co-degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov This is a characteristic effect of pomalidomide and other IMiDs, which alter the substrate specificity of CRBN to recognize and ubiquitinate IKZF1 and IKZF3, marking them for proteasomal degradation. broadinstitute.orgnih.govbeyondspringpharma.com The degradation of these transcription factors is a key mechanism of anti-myeloma activity for IMiDs. researchgate.net Therefore, this compound exhibits a dual action in multiple myeloma cells by degrading both NSD2 and the established therapeutic targets IKZF1 and IKZF3. nih.gov

In contrast to its effect on IKZF1 and IKZF3, this compound was found to be selective in that it does not induce the degradation of G-protein coupled receptor-associated sorting protein 1 (GSPT1). nih.gov GSPT1 is another well-known neo-substrate for certain CRBN modulators, such as CC-885. nih.govbiorxiv.org The degradation of GSPT1 can lead to broad effects on protein synthesis, which can complicate the interpretation of a degrader's specific effects. biorxiv.org The finding that this compound spares GSPT1 demonstrates a level of selectivity among CRBN neo-substrates, differentiating its profile from other CRBN-recruiting molecules. nih.gov

ProteinDegradation by this compoundRole
NSD2YesPrimary Target
IKZF1YesCRBN Neo-substrate
IKZF3YesCRBN Neo-substrate
GSPT1NoCRBN Neo-substrate

Global Proteomic Analysis for Assessment of Off-Target Degradation

To comprehensively assess the selectivity of a PROTAC degrader, global proteomic analyses are employed. nih.govbiorxiv.org These mass spectrometry-based techniques, such as SILAC or TMT, allow for the quantitative measurement of thousands of proteins in a cell before and after treatment with the compound. biorxiv.orgresearchgate.net This provides a proteome-wide view of protein abundance changes, enabling the identification of direct targets, known neo-substrates, and any unintended or "off-target" protein degradation. nih.gov

For this compound, such proteomic studies were essential to confirm its intended activity and specificity. The analyses confirmed the potent and concentration-dependent degradation of NSD2. nih.gov Furthermore, these studies verified the degradation of the expected CRBN neo-substrates IKZF1 and IKZF3, while importantly demonstrating the absence of GSPT1 degradation, underscoring its specific degradation profile. nih.gov Distinguishing direct degradation events from indirect downstream effects on protein expression is a key challenge that modern proteomic platforms are designed to address. biorxiv.orgnih.gov

Orthogonal Selectivity Studies Against Related Lysine (B10760008) Methyltransferases (e.g., NSD1, NSD3) and Other PWWP Domain Proteins

Assessing the selectivity of this compound requires evaluating its activity against structurally and functionally related proteins. This includes other members of the NSD family of lysine methyltransferases—NSD1 and NSD3—and the broader family of proteins containing PWWP domains. foxchase.org

The selectivity of this compound is largely conferred by its NSD2-binding warhead, UNC6934. UNC6934 was developed to have exquisite selectivity for the NSD2-PWWP1 domain over other human PWWP domains. nih.govscholaris.ca This selectivity stems from specific interactions within the H3K36me2-binding pocket of NSD2-PWWP1 that are not conserved in other PWWP domains. scholaris.ca Consequently, this compound is expected to maintain this high degree of selectivity for the NSD2-PWWP1 domain. nih.gov

While this compound was a pioneering degrader for NSD2, subsequent research has focused on developing compounds with even greater specificity against other NSD family members. For example, the more recently developed degrader LLC0424 is reported to be highly specific for NSD2 with no degradation effect on NSD1 or NSD3, and it demonstrated superior in vivo effects compared to this compound. nih.gov This ongoing development highlights the importance of achieving high selectivity within protein families to ensure precise therapeutic action and minimize potential off-target effects.

Comparative Translational and Preclinical Analysis of Nsd2 Protac Ms159

Comparison with Small Molecule NSD2 Inhibitors

The development of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2) PROTAC (Proteolysis Targeting Chimera) MS159 represents a significant shift from traditional inhibitory strategies. Small-molecule inhibitors designed to target NSD2 have historically focused on either its catalytic SET domain or the PWWP1 domain, which is crucial for chromatin binding. However, these inhibitors have generally been hampered by low activity or insufficient selectivity. nih.govacs.orgresearchgate.net

A key comparator for this compound is its parent binder, UNC6934, a small-molecule antagonist that selectively binds to the NSD2-PWWP1 domain. nih.gov While UNC6934 can disrupt the interaction between NSD2 and chromatin, it does not inhibit the enzyme's catalytic activity and, crucially, is largely ineffective at suppressing the proliferation of multiple myeloma (MM) cells. nih.gov

In stark contrast, this compound, which links UNC6934 to a ligand for the Cereblon (CRBN) E3 ligase, demonstrates markedly superior efficacy. nih.gov By inducing the degradation of the entire NSD2 protein, this compound eliminates both its scaffolding and catalytic functions. researchgate.net This comprehensive removal of the protein leads to a much more potent anti-proliferative effect in multiple myeloma cell lines, such as KMS11 and H929, when compared to the inhibitory action of UNC6934 alone. nih.govprobechem.com Research findings suggest that the pharmacological degradation of NSD2 is a more effective and therapeutically superior strategy than merely inhibiting the protein-protein interactions of a single domain. nih.gov The effect of this compound on cell growth inhibition has been shown to largely phenocopy that of a genetic knockdown of NSD2. nih.gov

Comparative Evaluation with Other NSD2 PROTAC Degraders

This compound was the first-in-class NSD2 PROTAC degrader to be reported. nih.gov Its efficacy has been quantified by its half-maximal degradation concentration (DC50). In 293FT cells, this compound induced NSD2 degradation with a DC50 value of 5.2 μM after a 48-hour treatment. nih.govacs.orgnih.govmedchemexpress.com While groundbreaking, subsequent research has led to the development of more potent NSD2 degraders.

For instance, the degrader UNC8153 was later discovered and showed a DC50 value of 0.35 μM in U2OS cells after 24 hours of treatment. acs.org More recently, a novel NSD2 PROTAC named LLC0424 has demonstrated even greater potency, with DC50 values of 20 nM in RPMI-8402 acute lymphoblastic leukemia cells and 110 nM in SEM cells. nih.govacs.org The data clearly indicates that while this compound established the proof-of-concept for NSD2 degradation, newer agents like LLC0424 offer significantly improved degradation potency. researchgate.net An early VHL-recruiting NSD2 PROTAC, referred to as compound 1, was found to be ineffective at degrading NSD2 in KMS11 and H929 multiple myeloma cells, further highlighting the efficacy of the CRBN-recruiting this compound in these specific cell lines. nih.gov

Table 1: Comparative Degradation Potency of NSD2 PROTACs

Compound DC50 Value Cell Line Treatment Duration
This compound 5.2 µM 293FT 48 hours
UNC8153 0.35 µM U2OS 24 hours

| LLC0424 | 20 nM | RPMI-8402 | 24 hours |

This compound is a heterobifunctional molecule designed to specifically hijack the Cereblon (CRBN) E3 ubiquitin ligase. nih.govprobechem.com Its mechanism of action involves the formation of a ternary complex between NSD2, this compound, and CRBN, leading to the ubiquitination and subsequent degradation of NSD2 by the proteasome. This process is confirmed to be dependent on both CRBN and a functional ubiquitin-proteasome system (UPS). nih.govmedchemexpress.euresearchgate.net

A notable characteristic of this compound is its additional activity as a degrader of CRBN neosubstrates. Besides targeting NSD2, this compound also effectively degrades the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govprobechem.com This dual activity is significant as these factors are known therapeutic targets in multiple myeloma. However, this compound does not induce the degradation of another known CRBN neosubstrate, GSPT1. nih.govresearchgate.net This selective degradation profile distinguishes it from other potential degraders. For example, a von Hippel-Lindau (VHL) E3 ligase-recruiting NSD2 PROTAC was also investigated but did not degrade IKZF3. nih.gov The selectivity of this compound is further supported by findings that it does not inhibit the catalytic activity of a panel of 20 other methyltransferases, including the related NSD1 and NSD3 proteins. nih.gov

Like this compound, the more potent degrader LLC0424 also functions by recruiting the CRBN E3 ligase to induce NSD2 degradation. nih.govacs.org

Implications for Enhanced Therapeutic Strategies in Malignancies

The development of NSD2 degraders like this compound has significant implications for treating cancers characterized by NSD2 overexpression or gain-of-function mutations, such as multiple myeloma, acute lymphoblastic leukemia, and prostate cancer. nih.govnih.govmedchemexpress.eu The limitations of traditional small-molecule inhibitors have created a clear need for novel therapeutic approaches. nih.gov

The ability of this compound to potently suppress the growth of multiple myeloma cells demonstrates that targeted protein degradation is a more effective strategy than simple inhibition. nih.gov By removing the entire protein, PROTACs eliminate all functions of NSD2, a feat that inhibitors targeting a single domain cannot achieve. researchgate.net

Furthermore, the dual degradation of NSD2 and the oncoproteins IKZF1 and IKZF3 by this compound presents a potential for synergistic anti-cancer activity, particularly in hematological malignancies like multiple myeloma where these transcription factors are critical for tumor cell survival. nih.gov While this compound itself serves as a valuable chemical tool for research, the subsequent development of highly potent, in-vivo-active degraders such as LLC0424 reinforces the promise of NSD2 degradation as a therapeutic strategy. nih.govresearchgate.net This approach holds the potential to overcome the limitations of previous inhibitors and offers a powerful new avenue for the treatment of NSD2-dependent malignancies. researchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
UNC6934
LLC0424
UNC8153
IKZF1
IKZF3
GSPT1
NSD1
NSD2

Advanced Methodological Approaches and Future Research Trajectories for Nsd2 Protacs

Biophysical and Structural Elucidation of Ternary Complexes

The formation of a stable ternary complex between the PROTAC, the target protein (NSD2), and an E3 ubiquitin ligase is the cornerstone of successful protein degradation. nih.govbohrium.comnih.gov A deeper understanding of the structural and kinetic aspects of this complex is crucial for the rational design of more potent and selective NSD2 degraders.

To date, a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of a full ternary complex involving an NSD2 PROTAC, NSD2, and an E3 ligase like CRBN has not been reported. However, the broader field of targeted protein degradation has demonstrated the immense value of such structural insights. For instance, X-ray crystal structures of other PROTAC-mediated ternary complexes, such as that of a BET degrader with VHL and BRD4, have provided atomic-level details of the protein-protein interactions induced by the PROTAC. nih.govresearchgate.net These structures have been instrumental in guiding the optimization of linker length and composition to enhance the stability and cooperativity of the ternary complex. nih.gov

Future research should prioritize the structural determination of an NSD2-PROTAC-E3 ligase complex. Cryo-EM, in particular, is a promising technique for resolving the structures of large and potentially flexible complexes, which are characteristic of PROTAC-mediated assemblies. nih.govresearchgate.netresearchgate.net A high-resolution structure would illuminate the specific molecular interactions at the NSD2-CRBN interface, revealing key residues involved in complex formation and providing a template for the structure-based design of next-generation NSD2 degraders with improved properties. Computational modeling, guided by experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), can also aid in predicting the three-dimensional arrangement of these complexes in solution. nih.gov

The kinetics of ternary complex formation and dissociation are critical determinants of a PROTAC's degradation efficiency. Surface Plasmon Resonance (SPR) has emerged as a powerful tool for the real-time, label-free quantitative analysis of these interactions. nih.govbiorxiv.orgbiorxiv.orgnih.govcytivalifesciences.com.cn This technique allows for the measurement of both binary and ternary binding kinetics, providing valuable data on association rates (k_on), dissociation rates (k_off), and equilibrium dissociation constants (K_D). nih.govnih.gov

An SPR-based assay can be designed by immobilizing the E3 ligase (e.g., CRBN) on a sensor chip and then measuring the binding of the NSD2 PROTAC in the absence and presence of NSD2. nih.gov This approach not only confirms the formation of the ternary complex but also allows for the calculation of the cooperativity factor (α), which indicates the extent to which the binding of one protein partner influences the affinity for the other. nih.govnih.gov A high positive cooperativity is often associated with a more stable and long-lived ternary complex, which can lead to more efficient ubiquitination and degradation of the target protein. nih.govnih.gov

While specific kinetic data for the MS159-NSD2-CRBN ternary complex is not yet publicly available, the application of SPR in characterizing other PROTAC systems has demonstrated its utility. nih.govnih.gov Future studies on NSD2 PROTACs should incorporate comprehensive kinetic profiling to guide the selection and optimization of candidates with favorable ternary complex kinetics.

ParameterDescriptionSignificance for NSD2 PROTACs
k_on (Association Rate)The rate at which the ternary complex forms.A faster k_on can lead to more rapid onset of degradation.
k_off (Dissociation Rate)The rate at which the ternary complex breaks apart.A slower k_off indicates a more stable complex, allowing more time for ubiquitination.
K_D (Dissociation Constant)A measure of the affinity of the components of the ternary complex.A lower K_D signifies a higher affinity and a more stable complex.
Cooperativity (α)The factor by which the binding of one protein partner affects the binding of the other.Positive cooperativity enhances the stability of the ternary complex.

Refinement of Preclinical Models for NSD2 Degradation Studies

To better predict the clinical efficacy of NSD2 PROTACs, it is essential to move beyond traditional 2D cell culture and simple xenograft models and embrace more physiologically relevant preclinical systems.

Three-dimensional (3D) cell culture models, such as tumor spheroids and patient-derived organoids, more accurately recapitulate the complex microenvironment of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers. nih.govnih.govyoutube.comresearchgate.net These models have shown promise in predicting patient responses to various cancer therapies. nih.gov

The evaluation of NSD2 PROTACs in patient-derived organoids from multiple myeloma or other NSD2-driven cancers would provide a more realistic assessment of their anti-tumor activity and potential resistance mechanisms. researchgate.net These models can be used for high-throughput drug screening to identify the most potent NSD2 degraders and to explore synergistic combinations with other anti-cancer agents. nih.gov Furthermore, co-culture systems incorporating immune cells can be used to study the impact of NSD2 degradation on the tumor immune microenvironment. nih.gov

While early NSD2 PROTACs like this compound have shown bioavailability in mice, the in vivo characterization of these molecules needs to be optimized to better inform clinical development. nih.gov This includes the use of more relevant disease models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) that faithfully recapitulate the genetic and phenotypic heterogeneity of human cancers. researchgate.net

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool for optimizing the in vivo performance of PROTACs. eventscribe.netresearchgate.netresearchgate.netnih.gov These models can help to establish a clear relationship between drug exposure, target degradation, and downstream pharmacological effects. researchgate.netnih.gov By integrating in vitro and in vivo data, PK/PD models can guide the selection of optimal dosing schedules and predict the therapeutic window for NSD2 PROTACs. eventscribe.netresearchgate.net The development of newer degraders like LLC0424, which shows potent in vivo NSD2 degradation, provides an excellent opportunity to apply these advanced modeling techniques to accelerate its path to the clinic. acs.orgresearchgate.netnih.gov

Addressing Mechanisms of Resistance to PROTAC-Mediated NSD2 Degradation

As with any targeted therapy, the development of acquired resistance is a significant clinical challenge. Understanding the potential mechanisms of resistance to NSD2 PROTACs is crucial for developing strategies to overcome or circumvent them.

Several potential mechanisms of resistance to PROTACs have been identified in preclinical models. aacrjournals.orgnih.govaacrjournals.org These can be broadly categorized as either on-target or off-target.

On-target resistance can arise from mutations in the target protein (NSD2) that prevent the PROTAC from binding. nih.gov

Off-target resistance mechanisms are more common and often involve alterations in the components of the ubiquitin-proteasome system. aacrjournals.orgnih.gov For CRBN-based PROTACs like this compound, mutations or downregulation of CRBN can abrogate the formation of the ternary complex and thus prevent NSD2 degradation. aacrjournals.orgresearchgate.netnih.govnih.govresearchgate.net Similarly, alterations in other components of the CRL4-CRBN E3 ligase complex can also lead to resistance. bohrium.comaacrjournals.org Another potential mechanism is the upregulation of drug efflux pumps, such as MDR1, which can reduce the intracellular concentration of the PROTAC. solvobiotech.comaacrjournals.org

Innovations in NSD2 PROTAC Design

Innovations in the design of Proteolysis Targeting Chimeras (PROTACs) for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) are rapidly advancing the field. These developments aim to overcome the limitations of early-generation degraders and enhance their therapeutic potential. Key areas of innovation include strategies to boost degradation efficiency and selectivity, the recruitment of a wider array of E3 ubiquitin ligases, and the creation of PROTACs that act in a cell-selective or context-dependent manner.

Strategies for Improving Degradation Efficiency and Target Selectivity

The development of NSD2 PROTACs began with first-in-class molecules like this compound, which validated the feasibility of this approach. nih.gov However, its degradation activity was relatively moderate, with a half-maximal degradation concentration (DC50) of 5.2 μM in 293FT cells after 48 hours of treatment. acs.orgnih.gov This prompted further research into design strategies to enhance potency.

A primary strategy for improving degradation efficiency involves the systematic optimization of the three components of the PROTAC molecule: the ligand that binds to the target protein, the E3 ligase-recruiting ligand, and the linker that connects them. nih.gov For instance, the highly potent NSD2 degrader, LLC0424, was developed by connecting the selective NSD2-PWWP1 domain binder UNC6934 to a thalidomide-based Cereblon (CRBN) E3 ligase ligand via an optimized linker. acs.orgnih.gov This optimization resulted in a significantly more potent compound, with LLC0424 demonstrating a DC50 of 20 nM and a maximum degradation (Dmax) of 96% in RPMI-8402 acute lymphoblastic leukemia cells. acs.orgnih.govnih.gov

Target selectivity is another critical parameter. The foundation of a selective PROTAC is a highly selective ligand for the protein of interest. acs.org The use of UNC6934, which selectively binds to the NSD2-PWWP1 domain with a dissociation constant (Kd) of 91 nM, provides a strong basis for the selective targeting of NSD2. nih.govnih.gov Subsequent global proteomics studies with advanced degraders like LLC0424 have confirmed high selectivity for NSD2, underscoring the success of this design principle. nih.govaacrjournals.org

CompoundDescriptionDegradation Efficiency (DC50)Target BinderE3 Ligase Recruited
This compoundFirst-in-class NSD2 PROTAC degrader. nih.gov5.2 μM (in 293FT cells) acs.orgnih.govUNC6934 nih.govCereblon (CRBN) nih.gov
LLC0424A highly potent and selective second-generation NSD2 degrader. acs.orgnih.gov20 nM (in RPMI-8402 cells) acs.orgnih.govnih.govUNC6934 acs.orgCereblon (CRBN) nih.gov

Diversification of E3 Ubiquitin Ligase Recruitment

The majority of reported PROTACs, including this compound and LLC0424, recruit a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govnih.govdigitellinc.com This reliance presents several limitations, such as potential resistance mechanisms and the fact that not all E3 ligases can form a productive ternary complex with every protein of interest. digitellinc.combiorxiv.org Therefore, expanding the repertoire of recruitable E3 ligases is a key area of innovation for targeted protein degradation. digitellinc.com

Recent research has demonstrated the successful recruitment of novel E3 ligases for NSD2 degradation. One such strategy involves harnessing the SCF-FBXO22 Cullin complex. nih.govresearchgate.net The NSD2 degrader UNC8732 was found to facilitate FBXO22-mediated degradation of NSD2 in acute lymphoblastic leukemia cells. nih.gov The mechanism involves the metabolic oxidation of the degrader's primary amine to an aldehyde, which then covalently and reversibly engages a cysteine residue (C326) on FBXO22 to recruit the E3 ligase complex. digitellinc.comnih.govresearchgate.net

Another approach explored the N-end rule pathway, which involves E3 ligases known as N-recognins (e.g., UBR1, UBR2, UBR4, UBR5). nih.gov The degrader UNC8153 was designed by derivatizing the NSD2 binder with chemical groups intended to mimic N-degrons, the signals recognized by these E3 ligases, leading to proteasome-dependent degradation of NSD2. nih.gov These studies showcase the potential of recruiting alternative E3 ligases to achieve effective NSD2 degradation, opening new avenues for developing next-generation PROTACs.

E3 Ubiquitin LigaseRecruiting PROTAC ExampleRecruitment Mechanism
Cereblon (CRBN)This compound, LLC0424 nih.govnih.govBinds to CRBN via a thalidomide (B1683933) or pomalidomide-based ligand. nih.gov
FBXO22UNC8732 nih.govMetabolite aldehyde form of the degrader engages Cys326 of FBXO22. digitellinc.comnih.gov
UBR E3 Ligases (N-recognins)UNC8153 nih.govDegrader mimics N-degron signals to recruit N-recognins. nih.gov

Development of Context-Dependent or Cell-Selective PROTACs (e.g., Antibody-PROTAC Conjugates)

A significant challenge in cancer therapy is to maximize effects on malignant cells while minimizing toxicity to healthy tissues. To this end, researchers are developing context-dependent and cell-selective PROTACs. One promising strategy is the creation of antibody-PROTAC conjugates (Ab-PROTACs). acs.org This approach involves attaching a PROTAC molecule to a tumor cell-specific antibody via a cleavable linker. acs.org The antibody delivers the PROTAC specifically to cancer cells, enhancing its local concentration and achieving a targeted effect while reducing systemic exposure. acs.org

Furthermore, the biological consequences of NSD2 degradation can be highly context-dependent. For example, the degrader UNC8153 induced different phenotypic outcomes in different multiple myeloma cell lines; it was associated with mild antiproliferative effects in MM1.S cells but not in KMS11 cells, where it instead had anti-adhesive effects. nih.govacs.org This highlights that the cellular environment and the specific genetic background of the cancer can influence the response to NSD2 degradation, suggesting that these degraders may have selective efficacy in specific disease contexts.

Exploration of Synergistic Therapeutic Combinations with NSD2 PROTAC this compound

Targeting a single protein may not be sufficient to overcome the complexity and redundancy of cancer signaling pathways. Combining therapeutic agents can often lead to synergistic or additive effects, providing a more powerful approach to treatment. nih.gov While specific studies detailing synergistic combinations with this compound are limited, the biological rationale for such combinations is strong.

Studies have shown that combining NSD2 inhibitors with other chemotherapeutic agents can significantly suppress the proliferation and invasion of various cancer cells. nih.gov There is also evidence of a synergistic relationship between the epigenetic regulators EZH2 and NSD2 in the development of several malignant tumors, such as ovarian clear cell carcinoma and myeloma. nih.gov This suggests that the dual targeting of both NSD2 (via a PROTAC like this compound) and EZH2 could be a potent therapeutic strategy.

Interestingly, this compound itself exhibits a multi-targeting profile. In addition to degrading NSD2, it effectively degrades the CRBN neo-substrates IKZF1 (Ikaros) and IKZF3 (Aiolos). nih.govmedchemexpress.euresearchgate.net The degradation of these lymphoid transcription factors is a key mechanism of action for immunomodulatory drugs (IMiDs) used in multiple myeloma. Therefore, this compound inherently acts as a combination therapy by simultaneously targeting NSD2 and the IMiD targets IKZF1/3, which may contribute to its enhanced efficacy compared to molecules that only inhibit NSD2 function. nih.gov

Utility of NSD2 PROTAC this compound as a Chemical Probe for Fundamental Biological Discoveries

Beyond its therapeutic potential, this compound serves as an invaluable chemical probe for dissecting the fundamental biology of NSD2. nih.govmedchemexpress.com As a first-in-class degrader, this compound allows researchers to study the consequences of the acute and temporal removal of the entire NSD2 protein, a feat not possible with traditional inhibitors that only block a specific function, such as catalytic activity or a protein-protein interaction. nih.gov By degrading NSD2, this compound ablates all of its functions simultaneously, including its methyltransferase activity and its role as a chromatin reader. nih.gov

The utility of this compound as a chemical tool is significantly enhanced by the concurrent development of two structurally similar negative controls: MS159N1, which has a modification that abrogates binding to CRBN, and MS159N2, which has a modification that diminishes binding to NSD2. nih.govresearchgate.net These controls are crucial for confirming that the observed biological effects are specifically due to the CRBN-dependent degradation of NSD2 and not off-target effects. nih.gov

By comparing the cellular effects of this compound with its parent binder, UNC6934 (which only blocks the PWWP1 domain's interaction with chromatin), researchers can delineate the functions attributable to this specific domain versus the functions of the entire protein. nih.gov For instance, the observation that this compound is much more effective at inhibiting the growth of multiple myeloma cells than UNC6934 suggests that the complete removal of the NSD2 protein is a superior therapeutic strategy to merely inhibiting one of its protein-protein interactions. nih.govresearchgate.net This makes the this compound toolset—the active degrader and its inactive controls—a powerful system for exploring the roles of NSD2 in both health and disease. nih.gov

Q & A

Q. What is the molecular mechanism by which NSD2 PROTAC MS159 induces targeted protein degradation?

this compound operates as a heterobifunctional molecule, combining a NSD2-PWWP1 domain antagonist (UNC6934) with a cereblon (CRBN) E3 ligase-binding ligand. This design enables this compound to recruit CRBN to NSD2, facilitating polyubiquitination and subsequent proteasomal degradation. Key structural features include:

  • A benzoxazinone group forming hydrogen bonds within the NSD2-PWWP1 binding pocket.
  • A hydrophobic cyclopropane group occupying a complementary pocket.
  • A solvent-exposed pyrimidine tail linked to the CRBN ligand .
    Methodological validation involves Western blotting for NSD2 levels, proteasome inhibition assays (e.g., MG132), and CRISPR-mediated CRBN knockout to confirm mechanism dependency .

Q. How does this compound achieve selectivity for NSD2 over other epigenetic regulators?

this compound’s selectivity arises from the high-affinity interaction between its UNC6934 moiety and the NSD2-PWWP1 domain, as demonstrated by isothermal titration calorimetry (ITC) and co-crystallography. Structural optimization ensured minimal off-target binding to NSD1 or NSD3. Global proteomic profiling in 293FT and myeloma cells (e.g., KMS11) confirmed degradation specificity, with no significant off-target effects on other methyltransferases or chromatin regulators .

Q. What cellular models are most relevant for studying this compound’s antitumor activity?

Primary validation utilized 293FT cells for initial degradation screening, followed by functional assays in multiple myeloma (MM) models (KMS11, H929) due to NSD2’s oncogenic role in MM. These models allow assessment of H3K36me2 reduction, transcriptional suppression of MYC-associated genes, and cell viability via MTS assays. Xenograft studies in immunodeficient mice further validate in vivo efficacy .

Advanced Research Questions

Q. How can researchers dissect the relative contributions of NSD2 versus IKZF1/3 degradation to this compound’s antitumor effects?

  • Dual Degradation Analysis : Use isoform-specific siRNA knockdowns of NSD2 or IKZF1/3 in combination with this compound treatment. Compare transcriptional profiles (RNA-seq) and apoptosis markers (e.g., cleaved PARP) to isolate effects.
  • Control PROTACs : Employ MS159N1 (CRBN-binding deficient) and MS159N2 (NSD2-binding deficient) to decouple NSD2 and IKZF1/3 degradation. Functional studies in MM cells show that NSD2 degradation contributes ~70% of growth inhibition, while IKZF1/3 accounts for the remainder .

Q. What experimental strategies address contradictions in substrate selectivity, such as the lack of GSPT1 degradation by this compound?

CRBN’s substrate specificity is context-dependent. To investigate:

  • Pulse-Chase Assays : Compare degradation kinetics of GSPT1 (a known CRBN neo-substrate) and NSD2/IKZF1/3 in MM cells.
  • Structural Modeling : Analyze CRBN-PROTAC-substrate ternary complex formation. This compound’s linker length and flexibility may sterically hinder GSPT1 recruitment, unlike IMiDs (e.g., lenalidomide) .

Q. How does this compound’s efficacy compare to traditional NSD2 inhibitors like UNC6934?

  • Head-to-Head Assays : In KMS11 cells, this compound (DC50 = 0.1 µM for NSD2) reduces cell viability (IC50 = 0.5 µM) more potently than UNC6934 (IC50 > 10 µM). This highlights the superiority of degradation over inhibition for disrupting NSD2-mediated chromatin interactions.
  • Transcriptomic Profiling : RNA-seq reveals broader gene suppression with this compound, targeting both NSD2-dependent (e.g., HOXA9) and IKZF1/3-dependent (e.g., IRF4) oncogenic pathways .

Q. What are critical controls for validating NSD2 degradation specificity in PROTAC experiments?

  • Negative Controls : MS159N1 (CRBN-binding deficient) and MS159N2 (NSD2-binding deficient) to rule out off-target effects.
  • Rescue Experiments : Overexpress NSD2 via plasmid transfection to confirm on-target activity.
  • Competitive Binding : Co-treat with excess UNC6934 to block this compound’s engagement with NSD2 .

Q. How can researchers optimize PROTAC design based on this compound’s structure-activity relationship (SAR)?

  • Linker Optimization : Test polyethylene glycol (PEG) and alkyl-based linkers for improved membrane permeability and ternary complex stability.
  • CRBN Ligand Alternatives : Replace pomalidomide-derived ligands with novel E3 binders (e.g., VHL-recruiting molecules) to explore tissue-specific degradation.
  • Proteomic Screens : Use label-free quantitative mass spectrometry to assess degradation efficiency and off-target profiles across cancer cell lines .

Methodological Resources

  • Key Techniques : Western blotting, CRISPR/Cas9 knockout, ITC, RNA-seq, and xenograft modeling .
  • Data Interpretation Tools : Proteome-wide abundance analysis (e.g., TMT labeling), Gene Set Enrichment Analysis (GSEA) for pathway mapping, and SYPRO Ruby staining for Coomassie-free gel quantification .

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